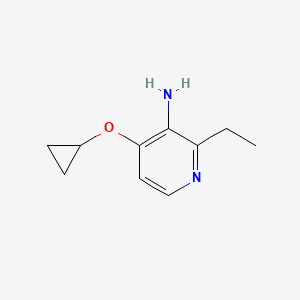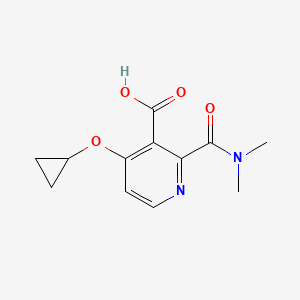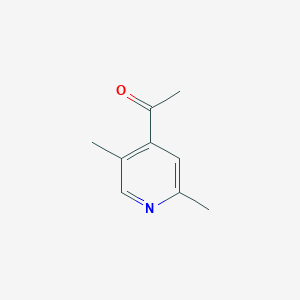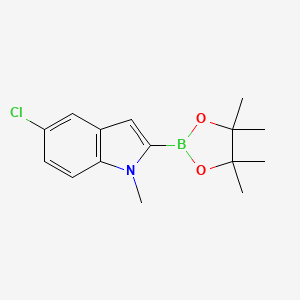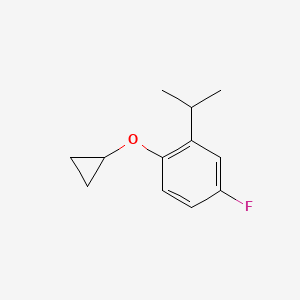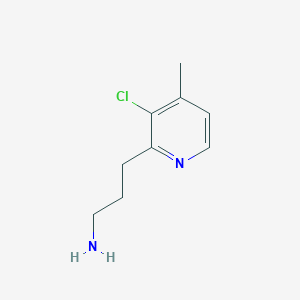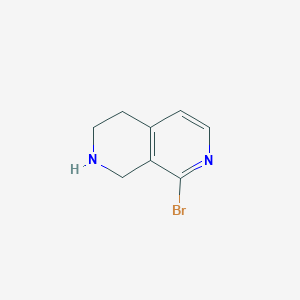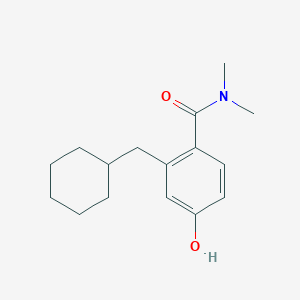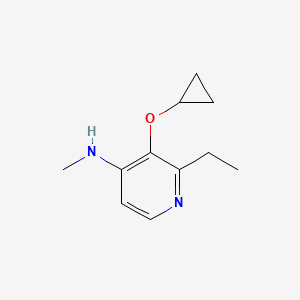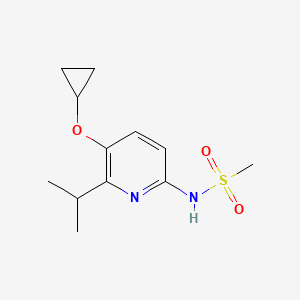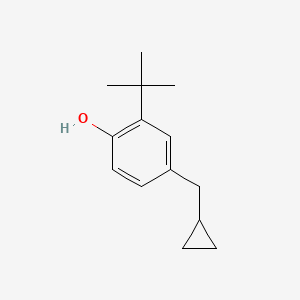
2-Tert-butyl-4-(cyclopropylmethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-4-(cyclopropylmethyl)phenol is an organic compound with the molecular formula C14H20O It is a phenolic compound characterized by the presence of a tert-butyl group and a cyclopropylmethyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-4-(cyclopropylmethyl)phenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol is reacted with tert-butyl chloride and cyclopropylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The raw materials, including phenol, tert-butyl chloride, and cyclopropylmethyl chloride, are fed into the reactor along with the catalyst. The product is then purified through distillation and recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Tert-butyl-4-(cyclopropylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Alcohols and other reduced phenolic compounds.
Substitution: Halogenated or nitrated phenolic compounds.
Applications De Recherche Scientifique
2-Tert-butyl-4-(cyclopropylmethyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used as an intermediate in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Tert-butyl-4-(cyclopropylmethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, leading to various effects. For example, its antioxidant activity is attributed to its ability to donate hydrogen atoms and neutralize free radicals, thereby preventing oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-tert-Butyl-4-methylphenol: Similar structure but with a methyl group instead of a cyclopropylmethyl group.
2,6-Di-tert-butyl-4-methylphenol: Contains two tert-butyl groups and a methyl group.
4-tert-Butylphenol: Lacks the cyclopropylmethyl group and has only a tert-butyl group.
Uniqueness
2-Tert-butyl-4-(cyclopropylmethyl)phenol is unique due to the presence of both a tert-butyl group and a cyclopropylmethyl group, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C14H20O |
|---|---|
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
2-tert-butyl-4-(cyclopropylmethyl)phenol |
InChI |
InChI=1S/C14H20O/c1-14(2,3)12-9-11(6-7-13(12)15)8-10-4-5-10/h6-7,9-10,15H,4-5,8H2,1-3H3 |
Clé InChI |
HRVXDICIDWGWFX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=CC(=C1)CC2CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


